N-cyclohexyl-N'-(furan-2-ylmethyl)ethanediamide
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Overview
Description
N-cyclohexyl-N’-(furan-2-ylmethyl)ethanediamide is an organic compound that features a cyclohexyl group and a furan ring attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(furan-2-ylmethyl)ethanediamide typically involves the reaction of cyclohexylamine with furan-2-carboxaldehyde, followed by the addition of ethanediamide. The reaction is usually carried out under mild conditions, often in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(furan-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(furan-2-ylmethyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(furan-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(tetrahydro-2-furanylmethyl)ethanediamide
- N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide
Uniqueness
N-cyclohexyl-N’-(furan-2-ylmethyl)ethanediamide is unique due to the presence of both a cyclohexyl group and a furan ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new materials.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N'-cyclohexyl-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C13H18N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,16)(H,15,17) |
InChI Key |
LMPOIKPSOBPYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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